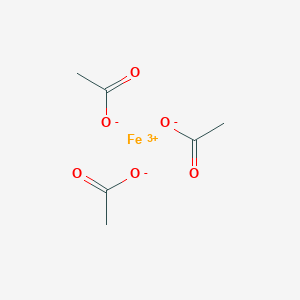
1-(2-Methylnaphthyl) trifluoromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylnaphthyl) trifluoromethyl ketone is a chemical compound with the molecular formula C13H9F3O . It belongs to the class of trifluoromethyl ketones, which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons. This compound is known for its unique properties, making it a versatile material in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Methylnaphthyl) trifluoromethyl ketone typically involves the reaction of a compound with a general formula (II) and trifluoroacetic anhydride as starting materials, using a pyridine compound as a catalyst . The reaction conditions are optimized to reduce the types of reaction byproducts, thus improving the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of trifluoromethyl ketones, including this compound, involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylnaphthyl) trifluoromethyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-(2-Methylnaphthyl) trifluoromethyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylnaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a histone deacetylase inhibitor, exhibiting class-dependent mechanisms of action . The compound displays a fast-on–fast-off mechanism against class-IIa histone deacetylases, but slow-binding mechanisms against class-I and class-IIb enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-(2-Methylnaphthyl) trifluoromethyl ketone include:
- 2,2,2-Trifluoro-1-(2-methyl-naphthalen-1-yl)-ethanone
- 2-Methyl-1-trifluoroacetylnaphthalene
Uniqueness
This compound is unique due to its specific trifluoromethyl group attached to the naphthyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSLYJRHLULLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564272 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131831-98-6 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)












